molecular formula C9H8N2O2 B1367489 Ethyl 6-cyanonicotinate CAS No. 76196-79-7

Ethyl 6-cyanonicotinate

Cat. No. B1367489
Key on ui cas rn: 76196-79-7
M. Wt: 176.17 g/mol
InChI Key: OAUYNMCBOPUJCL-UHFFFAOYSA-N
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Patent
US09018210B2

Procedure details

To a solution of ethyl 6-cyano-3-pyridinecarboxylate (3.75 g) and cone. HCl (7.5 mL) in 225 mL ethanol was added 10% Pd/C (wet, 375 mg) and the reaction mixture was hydrogenated using hydrogen balloon and stirred for 12 h. Solution was filtered through celite and ethanol was evaporated to give ethyl 6-(aminomethyl)-3-pyridinecarboxylate HCl as a white solid, which was used in the next step without further purification.
Quantity
3.75 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
solvent
Reaction Step Two
Name
Quantity
375 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[CH:7][C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1)#[N:2].[ClH:14].[H][H]>C(O)C.[Pd]>[ClH:14].[NH2:2][CH2:1][C:3]1[N:8]=[CH:7][C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=N1)C(=O)OCC
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
375 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solution was filtered through celite and ethanol
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl.NCC1=CC=C(C=N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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